molecular formula C22H29N3O3 B2371525 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide CAS No. 872848-78-7

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Cat. No. B2371525
CAS RN: 872848-78-7
M. Wt: 383.492
InChI Key: KJLOWTWDFNJZSN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as amide and indole. The presence of these functional groups suggests that the compound could have interesting biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, providing a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of a pyrrolidinone ring through cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be determined .

Scientific Research Applications

Synthesis and Characterization

  • A study by Knaack et al. (2001) outlines the synthesis and spectroscopic characterization of a related compound, indicating its potential as a tubulin inhibitor and its applications in preclinical development (Knaack et al., 2001).

Biological Studies and Potential Applications

  • Research by Ibrahim et al. (2016) involved the synthesis of Co(II), Hg(III), Cd(II), and Mn(II) complexes of a similar compound, highlighting its potential in antimicrobial and DNA-binding applications (Ibrahim, El-Reash, & Ismeil, 2016).
  • Debnath and Ganguly (2015) synthesized derivatives related to the compound , demonstrating promising antibacterial and antifungal activities, suggesting its relevance in antimicrobial research (Debnath & Ganguly, 2015).

Spectroscopic Analysis and Impurity Detection

  • A study by Karamancheva and Staneva (2000) on a structurally related compound, piracetam, used FTIR spectroscopy for detecting impurities, highlighting the importance of spectroscopic methods in quality control of pharmaceuticals (Karamancheva & Staneva, 2000).

Antiallergic and Antidepressant Potential

  • Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating their potential as antiallergic agents and highlighting the possible therapeutic applications of such compounds (Menciu et al., 1999).

Pharmaceutical Solubility and Polymorphic Transformations

  • Research by Maher et al. (2014) on piracetam, a related compound, examined its solution-mediated polymorphic transformation in organic solvents, emphasizing the importance of solubility and polymorphism in pharmaceutical sciences (Maher et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds are known to exhibit psychotropic and cerebroprotective effects .

Future Directions

The future research directions for similar compounds could involve further exploration of their biological activities and potential therapeutic applications .

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-15(2)25(16(3)4)22(28)21(27)18-13-24(19-10-6-5-9-17(18)19)14-20(26)23-11-7-8-12-23/h5-6,9-10,13,15-16H,7-8,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLOWTWDFNJZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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